Dodecahedrane

Description

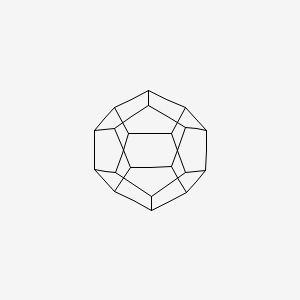

Structure

3D Structure

Properties

CAS No. |

4493-23-6 |

|---|---|

Molecular Formula |

C20H20 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

undecacyclo[9.9.0.02,9.03,7.04,20.05,18.06,16.08,15.010,14.012,19.013,17]icosane |

InChI |

InChI=1S/C20H20/c1-2-5-7-3(1)9-10-4(1)8-6(2)12-11(5)17-13(7)15(9)19-16(10)14(8)18(12)20(17)19/h1-20H |

InChI Key |

OOHPORRAEMMMCX-UHFFFAOYSA-N |

SMILES |

C12C3C4C5C1C6C7C2C8C3C9C4C1C5C6C2C7C8C9C12 |

Canonical SMILES |

C12C3C4C5C1C6C7C2C8C3C9C4C1C5C6C2C7C8C9C12 |

Other CAS No. |

4493-23-6 |

Synonyms |

dodecahedrane |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Marvel of a Platonic Hydrocarbon: A Technical History of Dodecahedrane's Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest to synthesize the highly symmetrical and aesthetically pleasing dodecahedrane molecule (C₂₀H₂₀), a hydrocarbon representation of the Platonic solid, stands as a landmark achievement in the field of organic chemistry. For over three decades, the sheer complexity of constructing this cage-like structure, composed of twelve fused pentagonal faces, captivated and challenged synthetic chemists worldwide. This in-depth guide provides a technical overview of the key historical strategies that culminated in the successful total synthesis of this compound, with a focus on the pioneering work of the Paquette and Prinzbach groups.

Early Attempts: The Triquinacene Strategy

The first significant foray into the synthesis of this compound was conceptualized by R.B. Woodward in 1964.[1] The strategy hinged on the dimerization of triquinacene, a molecule possessing C₃ᵥ symmetry, which was thought to have the potential to assemble into the this compound framework. While the synthesis of triquinacene itself was a notable achievement, the proposed dimerization proved to be an elusive goal, highlighting the immense challenge of controlling the intermolecular bond-forming events required to construct the complex cage structure.

The First Conquest: The Paquette Synthesis (1982)

The "Mount Everest of Alicyclic Chemistry" was finally conquered in 1982 by the research group of Leo A. Paquette.[1] This monumental work, accomplished in approximately 23 synthetic operations, involved a linear approach that systematically constructed the intricate carbon skeleton.[1]

Paquette's Synthetic Strategy: A Stepwise Construction

Paquette's route commenced with the coupling of two cyclopentadiene units to form dihydrofulvalene. A subsequent tandem Diels-Alder reaction with dimethyl acetylenedicarboxylate established a key symmetrical adduct. The synthesis then proceeded through a series of intricate transformations, including iodolactonization, Jones oxidation, and multiple photochemical Norrish reactions, to progressively build the interconnected five-membered rings. A key feature of this synthesis was the strategic use of temporary appendages to prevent undesired side reactions. The final closure of the spherical cage was achieved through a catalytic hydrogenation step under high pressure.

dot

Caption: Paquette's linear approach to this compound.

An Alternative Summit: The Prinzbach "Pagodane" Route (1987)

Five years after Paquette's initial success, a more efficient and versatile synthesis was reported by Horst Prinzbach and his collaborators.[1] This elegant approach centered on the isomerization of a constitutional isomer of this compound, a molecule aptly named "pagodane" due to its structural resemblance to a pagoda.[2] The synthesis of pagodane itself was a significant achievement, starting from the insecticide isodrin.[2]

The Pagodane to this compound Transformation

The key to the Prinzbach route was the remarkable gas-phase isomerization of pagodane to this compound. This transformation, while initially low-yielding, was later optimized to provide a more practical entry into the this compound system. The overall synthesis of this compound via the pagodane intermediate was accomplished in fewer steps than the original Paquette route.

dot

Caption: Prinzbach's pagodane-based route to this compound.

Quantitative Comparison of Key Syntheses

| Synthetic Route | Key Progenitor | Number of Steps | Overall Yield | Reference |

| Paquette (1982) | Cyclopentadiene | ~23 | Not explicitly stated | --INVALID-LINK-- |

| Prinzbach (1987) | Isodrin (to Pagodane) | ~16 (to this compound) | Not explicitly stated | --INVALID-LINK-- |

| Woodward (1964) | Triquinacene | Proposed (dimerization failed) | N/A | --INVALID-LINK-- |

Detailed Experimental Protocols (Summarized)

The following are summarized protocols for key steps in the landmark syntheses of this compound. For full experimental details, please refer to the primary literature.

Paquette's Synthesis: Formation of the Symmetrical Adduct

Two equivalents of cyclopentadiene are reacted with elemental sodium and iodine to form dihydrofulvalene. This intermediate is then subjected to a tandem Diels-Alder reaction with dimethyl acetylenedicarboxylate. The reaction is carefully controlled to favor the formation of the desired symmetrical adduct over its asymmetrical counterpart.

Prinzbach's Synthesis: Isomerization of Pagodane

Pagodane is subjected to high temperatures in the gas phase. The isomerization is typically carried out in a flow system packed with a suitable catalyst, such as platinum on alumina. The reaction conditions, including temperature and contact time, are critical for optimizing the yield of this compound.

Conclusion

The total synthesis of this compound remains a testament to the ingenuity and perseverance of synthetic organic chemists. The groundbreaking work of Paquette and the elegant alternative developed by Prinzbach not only provided access to this unique molecular structure but also pushed the boundaries of what was considered possible in the construction of complex molecules. These seminal syntheses continue to inspire new generations of chemists and serve as a benchmark for the field of total synthesis.

References

The Synthesis of Dodecahedrane: A Technical Guide to Leo Paquette's Landmark Achievement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of dodecahedrane (C₂₀H₂₀) in 1982 by the research group of Professor Leo A. Paquette at The Ohio State University marked a monumental achievement in the field of organic chemistry.[1][2] This highly symmetrical, cage-like hydrocarbon, belonging to the Icosahedral (Ih) point group, had long been a coveted target for synthetic chemists due to its aesthetically pleasing structure and the inherent challenge of its construction.[1][2] This technical guide provides an in-depth analysis of Paquette's groundbreaking 23-step synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic strategy.[1]

Retrosynthetic Strategy

Paquette's approach was a masterful display of retrosynthetic analysis, strategically dissecting the complex polyquinane framework into more manageable precursors. The core of the strategy involved the initial construction of a C₂-symmetric scaffold, which was then elaborated through a series of stereocontrolled reactions, including several key photochemical transformations, to progressively build the intricate network of fused five-membered rings.

Experimental Protocols and Data

The following sections provide a detailed overview of the key stages of the synthesis, including experimental procedures for pivotal reactions and tabulated quantitative data for key intermediates and the final product.

Key Stages of the Synthesis

The synthesis can be broadly divided into several key phases:

-

Construction of the Initial C₂-Symmetric Framework: The synthesis commences with the Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate, establishing the initial core structure.

-

Stepwise Annulation and Functional Group Manipulation: A series of reactions, including iodolactonization, oxidation, and reduction, are employed to build upon the initial framework and introduce the necessary functionalities for subsequent cyclizations.

-

Photochemical Cyclizations: A critical feature of Paquette's synthesis is the use of Norrish-type photochemical reactions to forge key carbon-carbon bonds and construct the caged structure.

-

Final Closure and Dehydrogenation: The final five-membered ring is formed through a series of carefully orchestrated steps, culminating in a catalytic dehydrogenation to yield the fully saturated this compound.

Quantitative Data

The following tables summarize the key quantitative data for selected intermediates and the final this compound product.

Table 1: Yields for Key Synthetic Steps

| Step | Reaction | Product | Yield (%) |

| 1 | Diels-Alder Reaction | Diester | 23 |

| 2 | Saponification | Diacid | 98 |

| 3 | Iodolactonization | Dilactone | 96 |

| 4 | Methanolysis | Halo-ester | 96 |

| 5 | Jones Oxidation | Diketone | 92 |

| 6 | Reduction of Iodide | Saturated Ketone | 78 |

| 7 | Isomerization | Isomeric Ketone | 77 |

| 8 | Baeyer-Villiger Oxidation | Lactone | 42 |

| 9 | Cyclization | Cage Lactone | 83 |

| 10 | Hydrogenation | Saturated Lactone | 100 |

| 11 | Reductive Amination | Amino Ketone | 85 |

| 12 | Hydrolysis | Keto Acid | 62 |

| 13 | Alkylation | Alkylated Ketone | 48 |

| ... | ... | ... | ... |

| 23 | Catalytic Dehydrogenation | This compound | 34-50 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.38 (s, 20H) |

| ¹³C NMR (CDCl₃) | δ 66.88 |

| IR (KBr) | 2945, 1298, 1228, 745, 728 cm⁻¹ |

| Mass Spectrometry (EI) | m/z 260 (M⁺) |

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key transformations and logical relationships within Paquette's synthesis of this compound.

Caption: A simplified workflow of the major stages in Leo Paquette's total synthesis of this compound.

Caption: The key steps involved in a representative Norrish Type II photochemical cyclization reaction.

Conclusion

Leo Paquette's total synthesis of this compound remains a landmark in the history of organic chemistry. It not only conquered a molecule of immense structural complexity but also showcased the power of strategic planning, stereocontrol, and the innovative use of photochemical reactions. This technical guide provides a comprehensive overview of this monumental work, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed methodologies and tabulated data serve as a testament to the rigor and elegance of this synthetic masterpiece, continuing to inspire new generations of synthetic chemists.

References

An In-depth Technical Guide to the Structure and Symmetry of C20H20 Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and symmetrical features of prominent C20H20 hydrocarbon isomers. The focus is on dodecahedrane and pagodane, two highly symmetrical and extensively studied molecules that represent significant achievements in synthetic organic chemistry. This document summarizes key quantitative data, outlines synthetic approaches, and illustrates the relationships between these fascinating caged hydrocarbons.

Introduction to C20H20 Isomers

The molecular formula C20H20 represents a diverse landscape of hydrocarbon isomers, with the most notable examples being the Platonic hydrocarbon this compound and its structural isomer, pagodane. These molecules are not naturally occurring and have been synthesized primarily for their aesthetically pleasing and highly symmetrical structures. Their rigid, three-dimensional frameworks offer unique opportunities for studying the effects of strain and symmetry on chemical and physical properties, with potential implications in materials science and the design of novel molecular scaffolds in drug development.

This compound: The Pinnacle of Icosahedral Symmetry

This compound (C20H20) is a landmark molecule in organic chemistry, representing the first synthesis of a hydrocarbon with the geometry of a regular dodecahedron. Its carbon skeleton possesses the highest possible point group symmetry for a molecule, icosahedral (Ih), a feature it shares with buckminsterfullerene (C60).[1] This high symmetry profoundly influences its properties, leading to exceptional thermal stability and a simple spectroscopic signature.

Structural and Symmetry Data

The icosahedral symmetry of this compound dictates that all 20 carbon atoms and all 20 hydrogen atoms are chemically equivalent. This is elegantly confirmed by its proton and carbon-13 NMR spectra, which each show only a single resonance.[2] However, in the crystalline state, the symmetry of this compound is reduced, leading to splitting of spectroscopic signals.[2][3]

| Property | This compound |

| Point Group (in solution) | Ih[1] |

| Point Group (solid state) | Th[2][3] |

| 1H NMR (CDCl3) | δ 3.34 ppm (singlet) |

| 13C NMR (CDCl3) | δ 66.8 ppm |

| C-C Bond Length (calculated) | 1.558 Å[3] |

| Melting Point | 430 ± 10 °C[4] |

| IR Spectroscopy (solid) | Active modes observed due to reduced Th symmetry[3] |

| Raman Spectroscopy (solid) | Splitting of Hg modes observed[3] |

Synthetic Approach: The Paquette Synthesis

The total synthesis of this compound was a monumental achievement, first accomplished by the research group of Leo A. Paquette in 1982. The synthesis is a lengthy and complex process, involving approximately 23-29 steps. A key strategy in the synthesis is the use of intermediates that possess C2 symmetry, which simplifies the construction of the highly symmetric cage.[5]

A high-level overview of the synthetic logic is presented below. The synthesis begins with the dimerization of cyclopentadiene and proceeds through a series of cycloadditions, rearrangements, and functional group manipulations to build the intricate dodecahedral framework.[4][6]

Pagodane: A D2h Symmetric Isomer

Pagodane is another fascinating C20H20 isomer, so named for its structural resemblance to a pagoda. It possesses a lower, yet still high, D2h point group symmetry.[7][8] Synthesized by the group of Horst Prinzbach in 1987, pagodane serves as a crucial precursor in an alternative synthetic route to this compound.[7][9]

Structural and Symmetry Data

The D2h symmetry of pagodane results in a more complex NMR spectrum compared to this compound, with multiple signals for the non-equivalent carbon and hydrogen atoms. In the solid state, the symmetry of pagodane is further reduced to Ci.[10]

| Property | Pagodane |

| Point Group (in solution) | D2h[7][8] |

| Point Group (solid state) | Ci[10] |

| 1H NMR (CDCl3) | Multiple signals |

| 13C NMR (CDCl3) | Multiple signals |

| Melting Point | 243 °C[8] |

| IR Spectroscopy | Solution and solid-state spectra have been reported and assigned[10] |

| Raman Spectroscopy | Solution and solid-state spectra have been reported and assigned[10] |

| INS Spectroscopy | Inelastic neutron scattering spectrum has been reported[10] |

Synthetic Approach: The Prinzbach Synthesis

The synthesis of pagodane, developed by Prinzbach and coworkers, is a remarkable example of strategic planning in complex molecule synthesis. The synthesis commences from the readily available insecticide isodrin and involves a series of elegant transformations to construct the pagodane skeleton.[7][9] The overall process is remarkably efficient for such a complex target.[7]

Isomeric Relationship and Interconversion

This compound and pagodane are structural isomers, and a key aspect of their chemistry is the ability to interconvert. The Prinzbach group demonstrated that pagodane can be rearranged to the thermodynamically more stable this compound, albeit initially in low yields.[9] This isomerization reaction underscores the intricate potential energy surface of the C20H20 hydrocarbon family.

Caption: Isomeric relationship between pagodane and this compound.

Synthetic Pathways Overview

The syntheses of this compound and pagodane are landmark achievements in organic chemistry. While the detailed experimental protocols are extensive, the following diagrams illustrate the high-level strategic workflows for both synthetic routes.

This compound Synthesis Workflow

Caption: High-level workflow of Paquette's this compound synthesis.

Pagodane and its Conversion to this compound Workflow

Caption: Prinzbach's synthesis of pagodane and its subsequent isomerization to this compound.

Experimental Protocols

The detailed, step-by-step experimental procedures for the synthesis of this compound and pagodane are beyond the scope of this guide but can be found in the original publications by Paquette and Prinzbach, respectively. These syntheses involve numerous steps, each requiring careful control of reaction conditions and purification of intermediates. The characterization of these molecules relies on a combination of modern analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure and symmetry of the molecules and their intermediates.[2]

-

X-ray Crystallography: Provides definitive proof of the three-dimensional structure and precise bond lengths and angles.

-

Vibrational Spectroscopy (IR and Raman): Used to identify functional groups and to probe the vibrational modes of the caged structures. The observed spectra are highly dependent on the molecular symmetry.[3][10]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

Other C20H20 Isomers

While this compound and pagodane are the most well-characterized C20H20 hydrocarbons, theoretical studies have explored the potential existence and stability of other isomers. However, to date, no other C20H20 caged hydrocarbon with significant synthetic attention has been reported. The exploration of other isomeric structures remains an area of interest for computational chemists.

Conclusion

The C20H20 hydrocarbons, particularly this compound and pagodane, represent triumphs of modern synthetic chemistry and provide fundamental insights into the interplay of structure, symmetry, and stability in complex molecular architectures. Their unique properties, stemming from their highly constrained and symmetrical nature, continue to inspire new research in areas ranging from fundamental bonding theory to the development of novel molecular materials. The synthetic strategies developed for their construction showcase the power of symmetry-guided retrosynthesis and serve as valuable case studies for the synthesis of other complex target molecules.

References

- 1. acs.org [acs.org]

- 2. research.jku.at [research.jku.at]

- 3. Infrared, Raman, and inelastic neutron scattering spectra of this compound: an I(h) molecule in T(h) site symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A Second-Generation Approach Toward the Total Synthesis of this compound Using a Photochemical Stereoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A symmetry-driven approach toward the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. Pagodane - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahedrane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecahedrane (C₂₀H₂₀) is a fascinating saturated hydrocarbon belonging to the elite group of Platonic hydrocarbons.[1][2] Its carbon skeleton perfectly maps onto the vertices of a regular dodecahedron, a geometric shape with twelve pentagonal faces, bestowing upon it the highest possible symmetry for a hydrocarbon (Iₕ point group).[3][4] First synthesized in 1982 by the research group of Leo A. Paquette after decades of effort by multiple teams, this compound stands as a landmark achievement in organic synthesis.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and potential relevance to the field of drug development, presenting quantitative data in structured tables and detailed experimental insights.

Physical and Structural Properties

This compound is a colorless, crystalline solid with a remarkably high melting point of 430 ± 10 °C, a consequence of its high symmetry and rigid cage structure.[1][5] It crystallizes in a face-centered cubic lattice.[1][3] The molecule's high symmetry is also evident in its simple proton NMR spectrum, which displays a single sharp signal at 3.38 ppm, indicating the magnetic equivalence of all 20 hydrogen atoms.[4]

The C-C bond angles in this compound are approximately 108°, very close to the ideal sp³ bond angle of 109.5°, resulting in minimal angle strain.[1] However, the molecule possesses significant torsional strain due to the eclipsed conformation of the C-H bonds on adjacent carbon atoms.[1]

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀ | [1][5] |

| Molar Mass | 260.380 g·mol⁻¹ | [1][5] |

| Melting Point | 430 ± 10 °C | [1][5] |

| Appearance | Colorless, crystalline solid | [1] |

| Crystal Structure | Face-centered cubic | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and chloroform. | [1] |

Table 2: Structural and Thermodynamic Data for this compound

| Parameter | Value | Reference(s) |

| Symmetry Point Group | Iₕ | [3][4] |

| C-C Bond Length | 1.541(2) Å and 1.535(5) Å (in crystal) | [6] |

| C-C-C Bond Angle | ~108° | [1] |

| Strain Energy | 61.4 kcal·mol⁻¹ (experimental) | [7] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ 3.38 ppm (singlet, 20H) | [4] |

| ¹³C NMR (CDCl₃) | A single peak is expected due to symmetry. | [8] |

| Infrared (IR) | Bands observed at 2945, 1298, and 728 cm⁻¹. The IR forbidden vibrations of T₂ᵤ, Gᵤ, and Hᵤ type have moderate IR activity due to the Tₕ site symmetry in the crystal. | [9] |

| Raman | Frequencies at 2924, 2938, 1324, 1164, 1092, 840, 676, and 480 cm⁻¹. The Raman spectrum of crystalline this compound exhibits splitting of the H₉ Raman active modes. The Raman inactive gerade vibrations of G₉, T₁₉, and T₂₉ symmetry are found to have weak Raman activity. | [9] |

Synthesis of this compound

The total synthesis of this compound was a monumental challenge in organic chemistry. The most renowned route was developed by Leo A. Paquette and his collaborators. While the full, multi-step synthesis is incredibly complex, a simplified overview of the strategic approach is presented below. The synthesis is a testament to the power of strategic bond disconnections and the development of novel synthetic methodologies. A detailed, step-by-step experimental protocol can be found in the original publications by Paquette et al.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are extensive and beyond the scope of this guide. Researchers are directed to the seminal papers by Leo A. Paquette for comprehensive procedures, including reagent quantities, reaction conditions, and purification methods. A key publication for these details is J. Am. Chem. Soc. 1982, 104, 16, 4503–4504.

Chemical Properties and Reactivity

The chemistry of this compound is largely dictated by its rigid, saturated, and highly symmetric structure. The C-H bonds are all equivalent and located on the exterior of the cage, making them the primary sites for chemical modification.

Monofunctionalization Reactions

Due to the equivalence of all 20 methine units, monofunctionalization of this compound is a statistically favored process at low conversions.

-

Halogenation: this compound reacts with bromine in the absence of a catalyst to yield monobromothis compound. Further halogenation is possible but leads to mixtures of products.

Reactivity with Radicals

The exposed C-H bonds of this compound are susceptible to attack by radicals. Computational studies have explored the viability of radical-promoted polycyclizations to form the this compound cage, suggesting that such pathways could be highly exergonic and fast. This indicates that the this compound framework is stable towards radical-mediated degradation under certain conditions, and that radical reactions can be a tool for its functionalization.

Relevance to Drug Development

The unique, rigid, and three-dimensional structure of this compound makes it an intriguing scaffold for medicinal chemistry and drug development. While this compound itself is biologically inert, its derivatives have been explored for potential therapeutic applications.

-

Pharmacophore Scaffolding: The this compound core can serve as a rigid, non-planar scaffold to which various pharmacophoric groups can be attached in a precise three-dimensional arrangement. This allows for the exploration of novel regions of chemical space and the potential for highly specific interactions with biological targets.

-

Amantadine Analogs: Amino-dodecahedranes have been synthesized as analogs of the antiviral drug amantadine. While these initial derivatives showed some antiviral activity, they were found to be more toxic and less potent than the parent drug. Further modifications and a deeper understanding of their structure-activity relationships could lead to more promising candidates.

-

Carborane Mimicry in Docking Studies: In computational drug design, the this compound group has been used as a mimic for carborane to study steric effects in ligand-protein interactions. This highlights its utility as a tool in computational chemistry for drug discovery.

The exploration of this compound in drug development is still in its nascent stages. The synthetic complexity of the core structure remains a significant hurdle. However, as synthetic methods improve and our understanding of the biological implications of three-dimensional molecular architecture grows, this compound and its derivatives may yet find a role in the development of novel therapeutics.

Conclusion

This compound is a molecule of exceptional symmetry and structural perfection. Its synthesis was a landmark achievement that pushed the boundaries of organic chemistry. While its direct applications are limited, it serves as an invaluable model system for studying the properties of caged hydrocarbons and provides a unique platform for the design of novel molecules. For researchers in materials science and drug development, the rigid, three-dimensional scaffold of this compound offers a tantalizing playground for the creation of new functional materials and potential therapeutic agents. Further research into more efficient synthetic routes and a deeper exploration of its derivatization chemistry will undoubtedly unlock new and exciting possibilities for this iconic molecule.

References

- 1. Buy this compound (EVT-437515) | 4493-23-6 [evitachem.com]

- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. This compound [chemeurope.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. journals.co.za [journals.co.za]

- 7. Theoretical Study of Si/C Equally Mixed this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (5)Fullerane-C20-Ih | C20H20 | CID 123218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Infrared, Raman, and inelastic neutron scattering spectra of this compound: an I(h) molecule in T(h) site symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Icosahedral (Ih) Point Group Symmetry in Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosahedral (Ih) symmetry represents the highest and most complex of the discrete point groups, characterized by a unique and intricate arrangement of symmetry elements. Molecules possessing this rare and aesthetically pleasing symmetry, such as the iconic Buckminsterfullerene (C60), exhibit distinct physical and spectroscopic properties that have significant implications in fields ranging from materials science to drug delivery. This technical guide provides a comprehensive overview of the core principles of Ih point group symmetry, experimental methodologies for its characterization, and key quantitative data for prominent icosahedral molecules.

Core Concepts of Icosahedral (Ih) Point Group Symmetry

The Ih point group is defined by a specific set of symmetry operations that leave the molecule indistinguishable from its original orientation. The group has an order of 120, meaning there are 120 distinct symmetry operations.[1] These operations are organized into ten classes.

The primary symmetry elements of the Ih point group include:

-

Identity (E): The operation of doing nothing.

-

Center of Inversion (i): A point at the center of the molecule through which every atom can be reflected to an identical atom on the opposite side.

-

Proper Rotation Axes (Cn):

-

Six 5-fold rotation axes (C5) passing through the vertices of an icosahedron.

-

Ten 3-fold rotation axes (C3) passing through the centers of the triangular faces.

-

Fifteen 2-fold rotation axes (C2) passing through the midpoints of the edges.

-

-

Improper Rotation Axes (Sn):

-

Six 10-fold improper rotation axes (S10) coincident with the C5 axes.

-

Ten 6-fold improper rotation axes (S6) coincident with the C3 axes.

-

-

Mirror Planes (σ): Fifteen mirror planes, each containing two opposite edges.

A logical workflow for determining if a molecule belongs to the Ih point group is presented below.

Key Molecules with Icosahedral Symmetry

Several notable molecules possess Ih symmetry, the most famous being Buckminsterfullerene (C60). Other important examples include the closo-boranate dianion [B12H12]2- and the hydrocarbon dodecahedrane (C20H20).[2]

Quantitative Molecular Data

The high symmetry of these molecules dictates their structural parameters. All vertices and edges of the same type are equivalent.

| Molecule | Bond Type | Bond Length (Å) | Experimental Method |

| C60 | C-C (6-6 ring fusion) | 1.391 - 1.401 | X-ray & Neutron Diffraction |

| C-C (6-5 ring fusion) | 1.45 - 1.467 | X-ray & Neutron Diffraction | |

| [B12H12]2- | B-B | ~1.77 | X-ray Diffraction[2] |

| B-H | ~1.22 | Theoretical Calculations | |

| C20H20 | C-C | ~1.544 | X-ray Diffraction[3] |

| C-H | ~1.10 | Theoretical Calculations |

Experimental Characterization

The high symmetry of icosahedral molecules gives rise to characteristic spectroscopic signatures. The primary techniques for experimental characterization are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy (Infrared and Raman).

X-ray Crystallography

Principle: X-ray crystallography provides the definitive determination of the three-dimensional atomic structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution and thus the precise positions of atoms can be mapped.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction of C60:

-

Crystal Growth: High-purity C60 is dissolved in a suitable solvent (e.g., toluene, benzene, or CS2). Single crystals are grown by slow evaporation of the solvent in a controlled environment.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected and mounted on a goniometer head. For low-temperature data collection, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector).

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The initial positions of the carbon atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the local magnetic environments of atomic nuclei. Due to the high symmetry of icosahedral molecules, all atoms of a given element are chemically equivalent, leading to a single, sharp resonance in the NMR spectrum.

13C NMR of C60: The 13C NMR spectrum of C60 is a classic example of the power of symmetry in simplifying complex spectra. Despite having 60 carbon atoms, the spectrum shows a single sharp peak, confirming that all carbon atoms are in identical chemical environments.

| Molecule | Nucleus | Chemical Shift (ppm) | Solvent |

| C60 | 13C | ~143.7 | CS2/Benzene-d6 |

Generalized Experimental Protocol for Solid-State 13C NMR of C60:

-

Sample Preparation: A sample of solid C60 (typically a few milligrams) is packed into a zirconia rotor.

-

Instrument Setup: The rotor is placed in the NMR probe. The experiment is typically performed on a high-field NMR spectrometer. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.

-

Data Acquisition: A standard cross-polarization (CP) or direct polarization (DP) pulse sequence is used to acquire the 13C NMR signal. Key parameters such as the contact time (for CP), recycle delay, and number of scans are optimized.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shift is referenced to a standard (e.g., tetramethylsilane).

Vibrational Spectroscopy (IR and Raman)

Principle: Vibrational spectroscopy probes the vibrational modes of a molecule. Group theory predicts the number and symmetry of the vibrational modes and their activity in Infrared (IR) and Raman spectroscopy. For a molecule with Ih symmetry, the mutual exclusion rule applies: vibrational modes that are Raman active are IR inactive, and vice versa.

Vibrational Modes of Icosahedral Molecules:

| Molecule | Symmetry Species | Number of IR Active Modes | Number of Raman Active Modes |

| C60 | T1u | 4 | - |

| Ag, Hg | - | 10 | |

| [B12H12]2- | T1u | 2 | - |

| Ag, Hg | - | 4 | |

| C20H20 | T1u | 4 | - |

| Ag, Hg | - | 8 |

Generalized Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Background Spectrum: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Generalized Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.

-

Instrument Setup: The sample is placed in the Raman spectrometer and illuminated with a monochromatic laser source.

-

Data Acquisition: The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected.

-

Data Analysis: The spectrum is plotted as intensity versus the Raman shift (in cm-1).

Character Table for the Ih Point Group

The character table for the Ih point group summarizes the symmetry properties of its irreducible representations. This is a fundamental tool for understanding the spectroscopic properties of icosahedral molecules.

| Ih | E | 12C5 | 12C52 | 20C3 | 15C2 | i | 12S10 | 12S103 | 20S6 | 15σ | Linear functions, rotations | Quadratic functions |

| Ag | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | x2+y2+z2 | |

| T1g | 3 | φ | 1-φ | 0 | -1 | 3 | 1-φ | φ | 0 | -1 | (Rx, Ry, Rz) | |

| T2g | 3 | 1-φ | φ | 0 | -1 | 3 | φ | 1-φ | 0 | -1 | ||

| Gg | 4 | -1 | -1 | 1 | 0 | 4 | -1 | -1 | 1 | 0 | ||

| Hg | 5 | 0 | 0 | -1 | 1 | 5 | 0 | 0 | -1 | 1 | (2z2-x2-y2, x2-y2, xy, yz, xz) | |

| Au | 1 | 1 | 1 | 1 | 1 | -1 | -1 | -1 | -1 | -1 | ||

| T1u | 3 | φ | 1-φ | 0 | -1 | -3 | -(1-φ) | -φ | 0 | 1 | (x, y, z) | |

| T2u | 3 | 1-φ | φ | 0 | -1 | -3 | -φ | -(1-φ) | 0 | 1 | ||

| Gu | 4 | -1 | -1 | 1 | 0 | -4 | 1 | 1 | -1 | 0 | ||

| Hu | 5 | 0 | 0 | -1 | 1 | -5 | 0 | 0 | 1 | -1 |

Where φ = (1 + √5) / 2 (the golden ratio)

Conclusion

The icosahedral point group represents a fascinating and important area of molecular symmetry. The unique properties of molecules possessing Ih symmetry, driven by their highly symmetric structure, make them subjects of intense research interest. A thorough understanding of the principles of Ih symmetry and the application of key experimental techniques are crucial for advancing their application in diverse scientific and technological fields, including the development of novel therapeutic and diagnostic agents. This guide provides a foundational reference for professionals engaged in such research.

References

An In-depth Technical Guide to the Early Synthetic Strategies for Platonic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early synthetic strategies developed for the Platonic hydrocarbons: cubane, dodecahedrane, and tetrahedrane. These molecules, with their unique cage-like structures and high degree of symmetry, have long fascinated chemists and presented formidable synthetic challenges. Understanding their early syntheses offers valuable insights into the development of synthetic methodologies for strained organic molecules, a field of increasing relevance in medicinal chemistry and materials science. This document details the key experimental protocols, presents quantitative data in a comparative format, and visualizes the logical flow of these landmark syntheses.

Cubane (C₈H₈)

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane was a landmark achievement in organic synthesis, proving that highly strained molecules could be prepared and were kinetically stable.[1][2] The original synthesis was a multi-step process, which was later improved upon by others.

Eaton and Cole's Original Synthesis (1964)

The initial synthesis of cubane started from 2-cyclopentenone and involved a series of reactions including brominations, a Diels-Alder reaction, a photochemical [2+2] cycloaddition, and two Favorskii rearrangements to construct the cubic framework.[3][4]

| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Allylic Bromination | N-Bromosuccinimide (NBS) | CCl₄ | Reflux | - | - | [4] |

| 2 | Bromination | Br₂ | CH₂Cl₂, Pentane | 0 to 10 | - | - | [4] |

| 3 | Dehydrobromination & Dimerization | Et₂NH | Et₂O | -20 | - | 40 (3 steps) | [4] |

| 4 | Ketalization | (CH₂OH)₂, TsOH | Benzene | Reflux | - | - | [4] |

| 5 | Deketalization (hydrolysis) | HCl, H₂O | - | - | - | 85 (2 steps) | [4] |

| 6 | Photochemical [2+2] Cycloaddition | - | MeOH | - | - | 95 | [4] |

| 7 | First Favorskii Rearrangement | KOH | H₂O | Reflux | - | 95 | [4] |

| 8 | Acid Chloride Formation | SOCl₂ | - | - | - | - | [4] |

| 9 | Perester Formation | t-BuOOH, Pyridine | Et₂O | - | - | 95 (2 steps) | [4] |

| 10 | Decarboxylation | - | Cumene | 152 | - | 55 | [4] |

| 11 | Ketal Hydrolysis | H₂SO₄, H₂O | - | - | - | 95 | [4] |

| 12 | Second Favorskii Rearrangement | KOH | H₂O | Reflux | - | 55 | [4] |

| 13 | Acid Chloride Formation | SOCl₂ | - | - | - | - | [4] |

| 14 | Perester Formation | t-BuOOH | Et₂O | - | - | 98 (2 steps) | [4] |

| 15 | Decarboxylation to Cubane | - | Diisopropylbenzene | 150 | - | 30 | [4] |

Step 3: Diels-Alder Dimerization of 2-Bromocyclopentadienone 2,3,4-Tribromocyclopentanone is treated with diethylamine in diethyl ether at -20 °C. The diethylamine serves as a base to effect dehydrobromination, forming the reactive 2-bromocyclopentadienone in situ. This diene then undergoes a spontaneous Diels-Alder dimerization to yield the endo-dimer. The overall yield for the three-step sequence from 2-cyclopentenone is 40%.[4]

Step 6: Photochemical [2+2] Cycloaddition The Diels-Alder adduct is dissolved in methanol and irradiated with a mercury lamp. This intramolecular [2+2] photocycloaddition forms the cage-like structure of the cubane skeleton with a reported yield of 95%.[4][5]

Steps 7 & 12: Favorskii Rearrangement The α-bromoketone functionalities are subjected to a Favorskii rearrangement using potassium hydroxide in refluxing water. This ring contraction step is crucial for the formation of the five-membered rings necessary for the cubane core. The first rearrangement proceeds with a 95% yield, and the second with a 55% yield.[4]

Steps 10 & 15: Decarboxylation The carboxylic acids are converted to their corresponding acid chlorides with thionyl chloride, followed by treatment with tert-butyl hydroperoxide to form tert-butyl peresters. Thermal decarboxylation of these peresters in a high-boiling solvent like cumene or diisopropylbenzene yields the desired hydrocarbon. The first decarboxylation has a 55% yield, while the final step to afford cubane has a 30% yield.[4]

Caption: Eaton and Cole's original synthesis of cubane.

Chapman et al. Improved Synthesis

In 1970, Chapman and coworkers reported an improved synthesis of cubane-1,4-dicarboxylic acid, which could be synthesized in five steps with an overall yield of about 25%.[3][6] This route started from cyclopentanone ethylene ketal, which eliminated the use of the highly toxic carbon tetrachloride.[5]

This compound (C₂₀H₂₀)

The synthesis of this compound, the "Mount Everest of Alicyclic Chemistry," was a monumental challenge that was finally conquered by Leo Paquette and his group in 1982.[7][8] Their synthesis was a lengthy and complex sequence of 29 steps.[6]

Paquette's Synthesis (1982)

Paquette's strategy involved the construction of a highly functionalized C₂₀ intermediate that could be elaborated to the final this compound framework. The synthesis started from cyclopentadiene, dimethyl acetylenedicarboxylate, and allyltrimethylsilane.[6][8]

| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Diels-Alder Reaction | Dimethyl acetylenedicarboxylate | THF | -78 to RT | - | 23 | [2] |

| 2 | Saponification | KOH | H₂O, MeOH | Reflux | 1 | 98 | [2] |

| 3 | Iodolactonization | NaHCO₃, KI₃ | H₂O | RT | 23 | 96 | [2] |

| 4 | Ester Cleavage | NaOMe | MeOH | RT | 3 | 96 | [2] |

| 5 | Jones Oxidation | CrO₃, H₂SO₄ | Acetone, H₂O | 5 | 2.5 | 92 | [2] |

| 6 | Reduction | NH₄Cl, Zn-Cu | MeOH | RT | 5 | 78 | [2] |

| 7 | Isomerization | KOH | DMSO | RT | 30 | 77 | [2] |

| 8 | Baeyer-Villiger Oxidation | H₂O₂, NaOH | H₂O, MeOH | RT | 2.5 | 42 | [2] |

| 9 | Rearrangement | P₂O₅ | MsOH | 50 | 36.5 | 83 | [2] |

| 10 | Hydrogenation | H₂, Pd/C | EtOAc | 100 | 16 | 100 | [2] |

| 11 | Reduction | NaBH₃CN, HCl | H₂O, MeOH | RT | 8.5 | 85 | [2] |

| 12 | Acetal Formation | HCl | MeOH | 0 | 26 | 62 | [2] |

| 13 | Alkylation | Li, BnOCH₂Cl | NH₃, THF | Reflux | 1 | 48 | [2] |

| ... | ... | ... | ... | ... | ... | ... | ... |

| Final | Dehydrogenation | H₂, Pd/C | - | 250 | - | - | [6] |

Step 1: Tandem Diels-Alder Reaction Two equivalents of cyclopentadiene are coupled with dimethyl acetylenedicarboxylate in a tandem Diels-Alder reaction to form the symmetrical adduct. This reaction sets the initial carbon framework.[8]

Step 5: Jones Oxidation The alcohol groups in the molecule are oxidized to ketone groups using Jones' reagent (a solution of chromium trioxide in sulfuric acid).[2][8]

Final Step: Catalytic Dehydrogenation The final carbon-carbon bond is formed through a high-temperature catalytic dehydrogenation over palladium on carbon at 250 °C under hydrogen pressure. This crucial step closes the spherical cage of this compound.[6]

Caption: Paquette's multi-step synthesis of this compound.

Prinzbach's Synthesis via Pagodane

In 1987, Prinzbach and coworkers reported an alternative route to this compound starting from its isomer, pagodane.[1] This synthesis was more efficient, requiring 16 steps.[1]

Tetrahedrane (C₄H₄)

Unsubstituted tetrahedrane remains a synthetic challenge due to its extreme ring strain. However, the first stable derivative, tetra-tert-butyltetrahedrane, was synthesized by Günther Maier and his team in 1978.

Maier's Synthesis of Tetra-tert-butyltetrahedrane (1978)

Maier's synthesis utilized photochemical reactions to construct the highly strained tetrahedral core, with bulky tert-butyl groups providing kinetic stability.[9]

| Step | Reaction | Reagents/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Photochemical Isomerization | hv (λ > 300 nm) | - | - | - | - | [10] |

| 2 | Photochemical Decarbonylation | hv | Diethyl ether | -100 | - | - | [10] |

| 3 | Isomerization to Cyclobutadiene | Heat | - | > 130 | - | Quantitative | [10] |

| 4 | Isomerization to Tetrahedrane | hv | Argon matrix | 10 K | - | - | [10] |

Photochemical Isomerization and Decarbonylation The synthesis starts with tetra-tert-butylcyclopentadienone. Irradiation with light of a wavelength greater than 300 nm induces an isomerization, which upon further irradiation at low temperature (-100 °C) in diethyl ether, undergoes decarbonylation to form tetra-tert-butyltetrahedrane.[10]

Reversible Isomerization Tetra-tert-butyltetrahedrane can be thermally isomerized to tetra-tert-butylcyclobutadiene at temperatures above 130 °C. This process is reversible, as irradiation of the cyclobutadiene in an argon matrix at 10 K regenerates the tetrahedrane.[10]

Caption: Maier's synthesis of tetra-tert-butyltetrahedrane.

References

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Synthesis [ch.ic.ac.uk]

- 7. Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structure and photochemistry of di-tert-butyldiphosphatetrahedrane - PMC [pmc.ncbi.nlm.nih.gov]

Woodward's Vision: A Technical Guide to the Triquinacene Dimerization Approach for Dodecahedrane Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper delves into the seminal, albeit conceptual, approach envisioned by R. B. Woodward for the synthesis of dodecahedrane through the dimerization of his meticulously synthesized triquinacene. While Woodward's laboratory did not report the successful dimerization, his synthesis of the triquinacene monomer and the strategic proposition of its dimerization laid a critical foundation that inspired decades of research, culminating in the eventual successful synthesis of this compound by other research groups. This guide provides a detailed account of Woodward's synthesis of triquinacene, the logic behind the proposed dimerization, and representative experimental protocols for key transformations.

The Grand Challenge: this compound

This compound (C₂₀H₂₀), a Platonic solid with Icosahedral (Ih) symmetry, represented a monumental challenge in synthetic organic chemistry. Its cage-like structure of twelve fused five-membered rings was a tantalizing target that demanded novel synthetic strategies. In 1964, Woodward and his colleagues, T. Fukunaga and R. C. Kelly, unveiled a landmark synthesis of triquinacene, a C₁₀H₁₀ hydrocarbon, which they proposed as a key intermediate for a potential dimerization route to this compound.[1][2][3]

Woodward's Synthesis of the Triquinacene Monomer

The 16-step synthesis of triquinacene, starting from cis-bicyclo[3.3.0]octane-2,8-dione, is a masterclass in organic synthesis, employing a series of elegant and efficient transformations. The overall synthetic pathway is depicted below, followed by a summary of the quantitative data for each step.

Overall Synthetic Pathway

Caption: Overall workflow of Woodward's 16-step synthesis of triquinacene.

Quantitative Data for Triquinacene Synthesis

The following table summarizes the reagents, conditions, and yields for the key steps in Woodward's 1964 synthesis of triquinacene.[1]

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | cis-Bicyclo[3.3.0]octane-2,8-dione | CrO₃·2Pyr | Diketone | 74 |

| 2 | Diketone | AcOOH, NaOAc, AcOH, CH₂Cl₂ | Lactone | 92 |

| 3 | Lactone | KOt-Bu, Et₂O, THF | Hydroxy Acid | 90 |

| 4 | Hydroxy Acid | CrO₃, Et₂O, H₂O | Keto Acid | 70 |

| 5-6 | Keto Acid | 1. Pb(OAc)₄, PhH; 2. MeOH | Methyl Ester | 45 (2 steps) |

| 7 | Methyl Ester | CH₂N₂ | Diazoketone | - |

| 8 | Diazoketone | NaOMe, MeOH | Rearranged Ester | - |

| 9-11 | Rearranged Ester | 1. NaOH, H₂O, MeOH; 2. SOCl₂; 3. NaN₃, PhMe | Acyl Azide | 67 (3 steps) |

| 12-13 | Acyl Azide | 1. MeOH (Curtius Rearrangement); 2. LiAlH₄, THF | Amine | 84 (2 steps) |

| 14 | Amine | CH₂O, HCO₂H | N,N-Dimethylamine | 94 |

| 15-16 | N,N-Dimethylamine | 1. H₂O₂, H₂O, MeOH; 2. 125-140 °C (Cope Elimination) | Triquinacene | 78 (2 steps) |

Experimental Protocols for Key Synthetic Steps

While the original 1964 communication by Woodward et al. did not provide detailed experimental procedures, the following are representative protocols for key transformations, based on established methodologies for similar substrates.

Representative Protocol: Sarett Oxidation (Step 1)

To a stirred solution of pyridine in dichloromethane, chromium trioxide is added portionwise at 0 °C. The resulting burgundy-colored solution is stirred for 30 minutes. A solution of cis-bicyclo[3.3.0]octane-2,8-diol in dichloromethane is then added, and the mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the addition of water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous copper (II) sulfate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diketone.

Representative Protocol: Curtius Rearrangement (Step 12)

The acyl azide is dissolved in anhydrous methanol and the solution is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure to yield the crude carbamate, which is used in the subsequent step without further purification.

Representative Protocol: Cope Elimination (Step 16)

The N-oxide, obtained from the oxidation of the N,N-dimethylamine with hydrogen peroxide, is heated neat or in a high-boiling solvent such as dimethyl sulfoxide at a temperature between 125-140 °C. The elimination reaction is typically rapid and affords the alkene product, triquinacene, which can be purified by distillation or chromatography.

The Conceptual Leap: Dimerization to this compound

Woodward's strategic insight was to recognize that two molecules of triquinacene, which possesses C₃ᵥ symmetry, could in principle be dimerized to form the highly symmetrical this compound. This proposed dimerization would involve the formation of six new carbon-carbon bonds.

Caption: Woodward's conceptual dimerization of two triquinacene molecules.

This approach was particularly elegant as it leveraged the inherent symmetry of the starting material to construct the complex architecture of the target molecule. Although the direct dimerization of triquinacene has not been achieved, this concept spurred the development of alternative strategies that ultimately led to the successful synthesis of this compound by the groups of Paquette in 1982 and Prinzbach in 1987.

Conclusion

R. B. Woodward's work on triquinacene and his proposed dimerization to this compound stands as a landmark in the history of organic synthesis. While the dimerization itself remained a conceptual goal for Woodward, his synthesis of the triquinacene monomer was a significant achievement that showcased the power of strategic, multi-step synthesis. The intellectual framework he provided for the construction of this compound has had a lasting impact on the field, inspiring and guiding subsequent generations of chemists in the pursuit of complex molecular architectures. This technical guide serves to document and celebrate this pivotal chapter in the art and science of chemical synthesis.

References

Whitepaper: A Guide to the Calculation of Strain Energy in Dodecahedrane

Executive Summary

Dodecahedrane (C₂₀H₂₀), a member of the Platonic hydrocarbons, represents a landmark achievement in synthetic organic chemistry and a molecule of immense theoretical interest due to its perfect icosahedral (Iₕ) symmetry.[1][2] A key property governing its stability and reactivity is its strain energy, which arises from the deviation of its bond angles and conformations from idealized sp³-hybridized carbon frameworks. This document provides an in-depth technical overview of the computational and experimental methodologies employed to determine the strain energy of this compound, presenting a summary of key quantitative data and outlining the logical workflows involved in these complex calculations.

Introduction to Strain Energy in Polyhedral Systems

In cyclic and polycyclic hydrocarbons, strain energy (SE) is the excess potential energy relative to a hypothetical strain-free reference compound. This energy is primarily composed of:

-

Angle Strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5°.

-

Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

-

Steric Strain (van der Waals Strain): Repulsive interactions between non-bonded atoms in close proximity.

For this compound, composed entirely of fused five-membered rings, torsional strain from eclipsed C-H bonds is the predominant contributor, as the internal C-C-C angles are not severely distorted.[3] Accurately quantifying this strain is crucial for understanding the molecule's thermodynamic properties and kinetic stability.

Computational Approaches to Strain Energy Calculation

Direct experimental measurement of strain energy is not feasible. Instead, it is calculated by comparing the experimentally or computationally determined standard enthalpy of formation (ΔH_f°) with a theoretical strain-free value derived from group increment methods.

SE = ΔH_f°(experimental/calculated) - ΔH_f°(strain-free reference)

Computational chemistry offers powerful tools to predict ΔH_f° with high accuracy.

Ab Initio Molecular Orbital Methods

High-level ab initio calculations are a primary means of determining the thermochemical properties of molecules like this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., RMP2) with various basis sets (e.g., 6-31G*) are employed to calculate the total electronic energy of the molecule.[3][4][5]

Homodesmic Reactions

A significant challenge in ab initio calculations is the accurate conversion of a large total energy value into a much smaller heat of formation. To minimize systematic errors, theoretical chemists employ isodesmic and, preferably, homodesmic reactions. A homodesmic reaction is a hypothetical reaction where the number and type of all bonds are conserved on both the reactant and product sides, and the hybridization state of the atoms is also maintained.[5][6] This approach allows for the cancellation of errors in the calculation, leading to a more reliable reaction enthalpy (ΔH_rxn).

The strain energy can then be determined from the enthalpy change of the reaction. The workflow below illustrates the general computational process.

Experimental Determination of Enthalpy of Formation

The experimental determination of ΔH_f° for solid hydrocarbons typically involves combustion calorimetry. However, the remarkable stability and, initially, the limited availability of this compound made direct measurement challenging.

Experimental Protocols: An Indirect Approach

Researchers developed an ingenious indirect method to estimate the ΔH_f° of this compound. This protocol leveraged the synthesis of this compound's less symmetrical isomer, pagodane (C₂₀H₂₀), and dicarboxymethyl esters of both molecules.

The key steps in this experimental strategy are:

-

Synthesis: Synthesize this compound, pagodane, and their respective dicarboxymethyl ester derivatives.

-

Calorimetry: Experimentally measure the ΔH_f° of pagodane and the two ester derivatives using standard combustion calorimetry techniques.

-

Group Increment Calculation: Use empirical group increments or force-field calculations to determine the energetic contribution of the dicarboxymethyl groups. This value is used to convert the measured ΔH_f° of the this compound ester to the ΔH_f° of the parent this compound hydrocarbon.

-

Comparative Calculation: The known experimental ΔH_f° of pagodane serves as a reliable anchor point for high-level ab initio calculations comparing the energy difference between pagodane and this compound. This computed energy difference (ΔE) is then used to refine the estimated ΔH_f° of this compound.

The logical relationship of this indirect approach is visualized below.

Summary of Quantitative Data

The combination of computational and experimental efforts has led to several reported values for the heat of formation and strain energy of this compound. The table below summarizes key findings from various research groups.

| Method/Approach | Property | Reported Value (kcal/mol) | Reference Group |

| Experimental (from derivatives) | ΔH_f° | 22.4 ± 1.0 | Beckhaus et al. |

| Experimental (revised estimate) | ΔH_f° | 18.2 ± 1.0 | Beckhaus et al. |

| Ab Initio (RMP2/6-31G) vs. Pagodane | ΔH_f° | 18.9 | Schulman & Disch |

| Ab Initio (Homodesmic Reaction 1) | ΔH_f° | 17.5 | Schulman & Disch |

| Ab Initio (Homodesmic Reaction 2) | ΔH_f° | 16.7 | Schulman & Disch |

| Ab Initio (HF/6-31G) | ΔH_f° | -5.0 | Schulman & Disch |

| Molecular Mechanics (MM2) | Strain Energy | ~88.3 (369.78 kJ/mol) | Allinger |

| Experimental (General Reference) | Strain Energy | 61.4 | Paquette's group |

Note: Values for ΔH_f° can be converted to strain energy and vice-versa, but require a defined strain-free reference energy, which can vary slightly between methods.

Conclusion

The determination of the strain energy of this compound is a testament to the synergy between advanced organic synthesis, experimental thermochemistry, and high-level computational methods. While early molecular mechanics methods overestimated its strain, sophisticated ab initio calculations, anchored by clever indirect experimental measurements, have provided a more consistent picture.[7] The consensus from later studies suggests a standard enthalpy of formation in the range of 17-19 kcal/mol.[3][4] This relatively modest strain, for such a complex polyhedral structure, is a direct consequence of its construction from five-membered rings, making it significantly more stable than smaller, more highly strained cage compounds like cubane.[8][9] These findings are not merely academic; they provide fundamental data for calibrating computational models and for understanding the energetic landscapes of complex, three-dimensional molecules relevant in materials science and rational drug design.

References

- 1. This compound [chemeurope.com]

- 2. acs.org [acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 7. Enthalpy of formation of perhydroquinacene and a comment on the strain energy of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical Study of Si/C Equally Mixed this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical Study of Si/C Equally Mixed this compound Analogues - ProQuest [proquest.com]

Methodological & Application

The Paquette Dodecahedrane Synthesis: A Detailed Guide

Application Notes and Protocols for the Landmark 29-Step Total Synthesis of a Platonic Hydrocarbon

The total synthesis of dodecahedrane (C₂₀H₂₀), a molecule of perfect icosahedral symmetry, stands as a monumental achievement in organic chemistry. First accomplished in 1982 by the research group of Leo A. Paquette at The Ohio State University, this complex 29-step synthesis is a testament to strategic planning and chemical ingenuity.[1][2] This document provides detailed application notes and experimental protocols for the key stages of this landmark synthesis, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

I. Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in Paquette's this compound synthesis, including reaction yields and conditions where available in the reviewed literature.

Table 1: Early Stage Synthesis - Construction of the C₂₀ Framework

| Step | Reaction | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 1 | Dimerization | Cyclopentadiene | Sodium, Iodine | Dihydrofulvalene | - |

| 2 | Tandem Diels-Alder | Dihydrofulvalene | Dimethyl acetylenedicarboxylate | Symmetrical adduct | - |

| 3 | Saponification | Diester adduct | KOH, H₂O, MeOH | Diacid | 98 |

| 4 | Iodolactonization | Diacid | NaHCO₃, KI₃, H₂O | Dilactone | 96 |

| 5 | Halohydrin Formation | Dilactone | NaOMe, MeOH | Halohydrin | 96 |

| 6 | Jones Oxidation | Diol | CrO₃, H₂SO₄, Acetone, H₂O | Diketone | 92 |

| 7 | Reduction | Diiodide | Zn-Cu couple, NH₄Cl, MeOH | Diketone | 78 |

| 8 | Allylation | Diketone | Allyltrimethylsilane, n-BuLi | Dialkenyl diol | - |

| 9 | Oxidative Cyclization | Dialkenyl diol | Peracetic acid, Acetic acid | Dilactone | - |

| 10 | Friedel-Crafts Alkylation | Dilactone | P₂O₅, MsOH | Diketone | 83 |

Table 2: Mid-Stage Synthesis - Framework Elaboration

| Step | Reaction | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 11 | Hydrogenation | Diketone | H₂, Pd/C, EtOAc | Saturated Diketone | 100 |

| 12 | Reduction | Saturated Diketone | NaBH₄ | Diol | - |

| 13 | Tosylation/Lactonization | Diol | TsCl | Dilactone | - |

| 14 | Chlorination | Dilactone | - | Dichloride | - |

| 15 | Birch Alkylation | Dichloride | Li, NH₃, Chloromethyl phenyl ether | Monochloroether | 48 |

Table 3: Late-Stage Synthesis - Cage Closure

| Step | Reaction | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 16-24 | Multi-step sequence involving Norrish reactions, reductions, and oxidations | Monochloroether | Various | Polycyclic intermediates | - |

| 25 | Reverse Claisen Condensation | Ketoaldehyde | Alkaline solution | Ketone | - |

| 26 | Third Norrish Reaction | Ketone | hν | Alcohol | - |

| 27 | Dehydration | Alcohol | - | Alkene | - |

| 28 | Reduction | Alkene | - | Saturated intermediate | - |

| 29 | Dehydrogenation | Secothis compound | Pd/C, 250 °C | This compound | 34-50 |

II. Experimental Protocols

The following are detailed methodologies for key experiments in the Paquette synthesis of this compound.

Step 4: Iodolactonization

To a solution of the diacid in water, sodium bicarbonate (NaHCO₃) is added, followed by a solution of potassium triiodide (KI₃). The reaction mixture is stirred at room temperature for approximately 23 hours. The resulting dilactone product is then isolated. This step introduces iodine atoms that are crucial for subsequent transformations.[3]

Step 6: Jones Oxidation

The diol starting material is dissolved in acetone and cooled to 5 °C. Jones reagent, a solution of chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in water, is added dropwise to the cooled solution over a period of 2.5 hours. The reaction progress is monitored by a color change to green, indicating the formation of Cr(III). This oxidation converts the secondary alcohol groups to ketones.[3][4]

Step 7: Reductive Deiodination

The diiodide is dissolved in methanol. A zinc-copper (Zn-Cu) couple and ammonium chloride (NH₄Cl) are added to the solution. The reaction mixture is stirred at room temperature for 5 hours to effect the reduction of the carbon-iodine bonds.[3]

Step 10: Intramolecular Friedel-Crafts Alkylation

The dilactone precursor is treated with a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH). The reaction is heated to 50 °C for approximately 36.5 hours. This acid-catalyzed cyclization is a key step in forming one of the pentagonal rings of the this compound core.[3]

Steps 16-28: The Norrish Reaction Sequences

A series of photochemical reactions, specifically Norrish Type II reactions, are employed in the later stages of the synthesis to form crucial carbon-carbon bonds and further elaborate the cage structure.[2] These steps typically involve the irradiation of a ketone with UV light, leading to intramolecular hydrogen abstraction and subsequent cyclization or cleavage. A representative sequence involves:

-

Aldehyde formation: A precursor alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).

-

Norrish Type II Cyclization: The aldehyde is irradiated to form a cyclobutanol intermediate.

-

Dehydration and Reduction: The alcohol is dehydrated to an alkene, which is then reduced to a saturated system. This sequence is repeated to construct the intricate framework of this compound.

Step 29: Final Dehydrogenation

The immediate precursor to this compound, secothis compound, is subjected to high-temperature catalytic dehydrogenation. The compound is heated with 10% palladium on carbon (Pd/C) at 250 °C under a hydrogen atmosphere. This final step closes the sphere and forms the last carbon-carbon bond of this compound.[2]

III. Synthesis Workflow

The following diagram illustrates the overall workflow of Paquette's 29-step synthesis of this compound.

Caption: Overall workflow of Paquette's 29-step synthesis of this compound.

References

Prinzbach's Pagodane Route to Dodecahedrane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of dodecahedrane, a Platonic solid with Ih symmetry, represents a landmark achievement in organic chemistry. Among the various synthetic strategies, the route developed by Horst Prinzbach and his research group, which utilizes the cage compound pagodane as a key intermediate, is notable for its elegance and efficiency. This protocol details the optimized pathway, commencing from the readily available insecticide isodrin and culminating in the formation of this compound. The initial low-yielding direct isomerization of pagodane to this compound was significantly improved by a longer, yet more efficient, multi-step sequence involving functionalized pagodane derivatives. This optimized route has enabled the synthesis of this compound in multigram quantities, facilitating further study of its unique properties and potential applications.

Overall Synthetic Strategy

The Prinzbach route can be conceptually divided into two main stages:

-

Synthesis of Pagodane: This stage involves the construction of the complex, cage-like C20H20 hydrocarbon, pagodane, from isodrin. This multi-step synthesis was efficiently streamlined into 14 one-pot operations with an impressive overall yield of 24%.

-

Conversion of Pagodane to this compound: The initially reported direct isomerization of pagodane to this compound suffered from very low yields (at best 8%).[1] The optimized route involves a series of transformations on a functionalized pagodane derivative to facilitate the final skeletal rearrangement to the this compound core with significantly higher efficiency.

This document provides a detailed overview of the key experimental protocols and associated data for the optimized synthesis.

Data Presentation: Synthesis of Pagodane and Conversion to this compound

The following table summarizes the key steps and reported yields for the synthesis of pagodane from isodrin and its subsequent conversion to this compound.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| Pagodane Synthesis | |||

| 1 | Diels-Alder Reaction | Isodrin, Tetrachloro-dimethoxycyclopentadiene | Not specified |

| 2 | Dechlorination | Lithium, t-BuOH, THF, Reflux | 93 |

| 3 | Second Diels-Alder Reaction | Maleic anhydride, Toluene, Reflux | 92 |

| 4 | Dechlorination | Sodium, t-BuOH, Et2O, Reflux | 87 |

| 5 | Photochemical [2+2] Cycloaddition | hν (254 nm), 2,2,4-Trimethylpentane, RT | 26 |

| 6 | Diels-Alder Reaction with Maleic Anhydride | Benzene, 80 °C | 98 |

| 7 | Decarboxylation | Cu2O, 2,2'-Bipyridine, Quinoline, H2O, Reflux | 78 |

| 8 | Hydroboration-Oxidation | i) BH3·THF; ii) H2O2, NaOH | 96 |

| 9 | Jones Oxidation | CrO3, H2SO4, Acetone, H2O, RT | 97 |

| 10 | Claisen Condensation | NaH, HCO2Me, THF, MeOH | 100 |

| 11 | Diazo Transfer | TsN3, Et3N, THF, RT | 90 |

| 12 | Photochemical Wolff Rearrangement | hν, NaHCO3, THF, H2O | 90 |

| 13 | Hunsdiecker Reaction | Pb(OAc)4, I2, CCl4, Reflux, hν | 80 |

| 14 | Reductive Deiodination | Na-K alloy, t-BuOH, THF, RT | 100 |

| This compound Synthesis (Optimized Route) | |||

| 15 | Isomerization/Cyclization of Pagodane Derivative | Details in primary literature | Improved Yields |

| 16 | Final Dehydrogenation | Pd/C, 250 °C, H2 pressure | Not specified in detail |

Note: The yields for the optimized conversion of a pagodane derivative to this compound are described as significantly improved over the initial direct isomerization, with variants of the "SN2 route" offering yields for a key diester intermediate increasing from 55-65% to 85-91%.[2]

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of pagodane. For full experimental details, including characterization data, it is essential to consult the primary literature.

Protocol 1: Dechlorination of Polychlorinated Intermediates (Representative)

Objective: To remove chlorine atoms from the molecular framework. This is a recurring step in the early stages of the pagodane synthesis.

Materials:

-

Polychlorinated intermediate

-

Lithium metal or Sodium metal

-

tert-Butanol (t-BuOH)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et2O)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, the polychlorinated starting material is dissolved in the appropriate anhydrous solvent (THF or Et2O).

-

tert-Butanol is added to the solution.

-

The appropriate alkali metal (Lithium or Sodium), cut into small pieces, is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux for the specified time (e.g., 15-16 hours).

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography or recrystallization.

Protocol 2: Photochemical [2+2] Cycloaddition

Objective: To form a key cyclobutane ring in the pagodane skeleton via an intramolecular photochemical cycloaddition.

Materials:

-

Diene precursor

-

2,2,4-Trimethylpentane (isooctane)

-

Photoreactor with a 254 nm UV lamp

Procedure:

-

A solution of the diene precursor in 2,2,4-trimethylpentane is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.

-

The sealed reaction vessel is placed in a photoreactor and irradiated with 254 nm UV light at room temperature for the specified duration (e.g., 16 hours).

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting product is purified by column chromatography on silica gel.

Protocol 3: Photochemical Wolff Rearrangement

Objective: To achieve a ring contraction through the rearrangement of a diazoketone intermediate.

Materials:

-

α-Diazoketone precursor

-

Methanol-Dichloromethane solvent mixture

-

High-pressure mercury lamp with a Pyrex filter

-

Sodium bicarbonate (NaHCO3) solution

Procedure:

-

The α-diazoketone is dissolved in a mixture of methanol and dichloromethane in a Pyrex reaction vessel.

-

The solution is irradiated with a high-pressure mercury lamp fitted with a Pyrex filter to filter out shorter wavelength UV light.

-

The reaction is carried out in the presence of an aqueous solution of sodium bicarbonate.

-

The reaction progress is monitored until the disappearance of the starting material.

-

The reaction mixture is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product, a methyl ester resulting from trapping of the ketene intermediate with methanol, is then purified.

Visualizations

Overall Synthetic Workflow

Caption: High-level overview of Prinzbach's synthetic route to this compound.

Key Transformation Logic

Caption: Logical flow of key chemical transformations in the synthesis.

References

Application Notes and Protocols for Photochemical Reactions in Dodecahedrane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key photochemical reactions utilized in the total synthesis of dodecahedrane, a molecule of significant interest for its perfect icosahedral symmetry. The following sections detail the photochemical strategies employed in three distinct synthetic routes, with a focus on experimental procedures and quantitative data.

Photochemical Bis-Epimerization and [2+2] Cycloaddition in a Symmetry-Driven Approach

A recent approach to this compound leverages a symmetry-based strategy, wherein photochemical reactions play a crucial role in establishing key stereocenters and constructing the polycyclic framework.[1][2] Two key photochemical transformations are highlighted: a bis-epimerization to create a crucial syn-configured intermediate and an intramolecular [2+2] cycloaddition to form two carbon-carbon bonds of the this compound core.[3]

Data Presentation

| Reaction | Substrate | Product | Wavelength (nm) | Solvent | Time (h) | Yield (%) | Reference |

| Photochemical Bis-epimerization | anti-ketone 6 | syn-ketone 5 | 300 | Acetone | 24 | 20-30 | [1] |

| Intramolecular [2+2] Cycloaddition | Diene 14 | Cyclobutane 16 | 254 | Acetone | 0.33 | Quantitative | [3] |

Experimental Protocols

Protocol 1: Photochemical Bis-epimerization of anti-ketone (6) to syn-ketone (5)[1]

-

Preparation: In a quartz reaction vessel, dissolve anti-ketone 6 in acetone to a concentration of 0.02 M.

-

Degassing: Sparge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

-